

3-Amino-4-fluorophenylboronic acid structural formula

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Compound of Interest

Compound Name: 3-Amino-4-fluorophenylboronic acid

Cat. No.: B1291412

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An In-depth Technical Guide to **3-Amino-4-fluorophenylboronic Acid**

Introduction

3-Amino-4-fluorophenylboronic acid is a specialized organic compound that serves as a crucial building block and intermediate in modern organic synthesis.^[1] With its unique trifunctional structure, comprising an amino group, a fluorine atom, and a boronic acid moiety, it is of significant interest to researchers in medicinal chemistry and materials science. The presence of the boronic acid group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of contemporary drug discovery for the formation of carbon-carbon bonds.^{[2][3][4]}

This guide provides a comprehensive overview of **3-Amino-4-fluorophenylboronic acid**, detailing its chemical properties, synthesis protocols, and primary applications, with a focus on its role in the development of novel pharmaceutical agents.

Chemical Structure and Physicochemical Properties

The structure of **3-Amino-4-fluorophenylboronic acid** features a benzene ring substituted with a boronic acid group $[-B(OH)_2]$, an amino group $[-NH_2]$, and a fluorine atom $[-F]$. The specific arrangement of these groups dictates its reactivity and utility in synthesis.

Key Identifiers and Properties:

- IUPAC Name: (3-amino-4-fluorophenyl)boronic acid[5]
- SMILES String: OB(O)C1=CC=C(F)C(N)=C1[6]
- InChI Key: SYBMNJPUZMUPGQ-UHFFFAOYSA-N[5][6]

The quantitative physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	873566-75-7	[5][6][7]
Molecular Formula	C ₆ H ₇ BFNO ₂	[1][5][6][7]
Molecular Weight	154.93 g/mol	[1][6][7]
Appearance	White to off-white or light brown solid/powder	[1][5][7]
Density	1.3 ± 0.1 g/cm ³	[7]
Boiling Point	346.0 ± 52.0 °C at 760 mmHg (Predicted)	[1][7]
Flash Point	163.0 ± 30.7 °C	[1][7]
PSA (Polar Surface Area)	66.48 Å ²	[7]
LogP	0.64	[7]

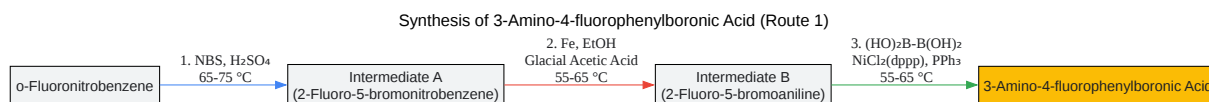
Synthesis Protocols and Experimental Workflows

The synthesis of **3-Amino-4-fluorophenylboronic acid** can be achieved through multiple synthetic routes. Below are detailed protocols derived from established methodologies, accompanied by workflow diagrams.

Synthesis Route 1: From o-Fluoronitrobenzene

This method involves the bromination of o-fluoronitrobenzene, followed by reduction of the nitro group and a final coupling reaction with a boron source.[8]

- Step 1: Bromination of o-Fluoronitrobenzene
 - o-Fluoronitrobenzene is mixed with sulfuric acid.
 - N-bromosuccinimide (NBS) is added portion-wise to the mixture.
 - The reaction is heated to 65-75 °C and monitored until completion.
 - Upon cooling, the mixture is poured into ice water, and the product, 2-fluoro-5-bromonitrobenzene, is extracted and dried.[8]
- Step 2: Reduction to 2-Fluoro-5-bromoaniline
 - The 2-fluoro-5-bromonitrobenzene from the previous step is mixed with iron powder and ethanol.
 - Glacial acetic acid is added dropwise at room temperature.
 - The mixture is heated to 55-65 °C until the reaction is complete.
 - The product, 2-fluoro-5-bromoaniline, is purified via column chromatography.[8]
- Step 3: Borylation via Coupling Reaction
 - 2-Fluoro-5-bromoaniline is placed in a flask with tetrahydroxydiboron, a nickel catalyst (e.g., $\text{NiCl}_2(\text{dppp})$), triphenylphosphine, and diisopropylethylamine in ethanol under a nitrogen atmosphere.
 - The reaction is heated at 55-65 °C for 5-8 hours.
 - After completion, the catalyst is filtered off, and the filtrate is evaporated.
 - The crude product is dissolved in hydrochloric acid and purified by extraction to yield **3-Amino-4-fluorophenylboronic acid**. [8]



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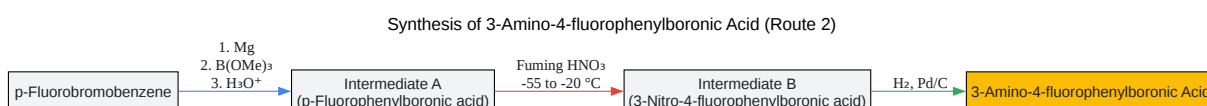
Synthesis Workflow (Route 1)

Synthesis Route 2: From p-Fluorobromobenzene

An alternative pathway begins with p-fluorobromobenzene, proceeding through borylation, nitration, and a final reduction step.[9]

- Step 1: Borylation to p-Fluorophenylboronic Acid
 - A Grignard reagent is first prepared from p-fluorobromobenzene and magnesium.
 - This Grignard reagent is then reacted with trimethyl borate.
 - Subsequent hydrolysis of the resulting boronate ester yields the intermediate, p-fluorophenylboronic acid.[9]
- Step 2: Nitration to 3-Nitro-4-fluorophenylboronic Acid
 - Fuming nitric acid is cooled to a low temperature (-55 °C to -20 °C).
 - The p-fluorophenylboronic acid is added slowly in batches while stirring vigorously.
 - The reaction is maintained at this temperature for approximately 2 hours.
 - The reaction mixture is then poured into crushed ice, and the pH is adjusted to 3-6 with sodium carbonate.
 - The product, 3-nitro-4-fluorophenylboronic acid, is extracted with ethyl acetate and purified.[9]

- Step 3: Hydrogenation Reduction
 - The 3-nitro-4-fluorophenylboronic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst.
 - This catalytic hydrogenation reduces the nitro group to an amino group, yielding the final product, **3-Amino-4-fluorophenylboronic acid**.^[9]



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Synthesis Workflow (Route 2)

Key Applications in Drug Development

The primary utility of **3-Amino-4-fluorophenylboronic acid** in drug development stems from its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms, to construct biaryl and substituted aromatic structures common in pharmaceutical compounds.^{[4][10]}

The Suzuki-Miyaura Coupling Reaction

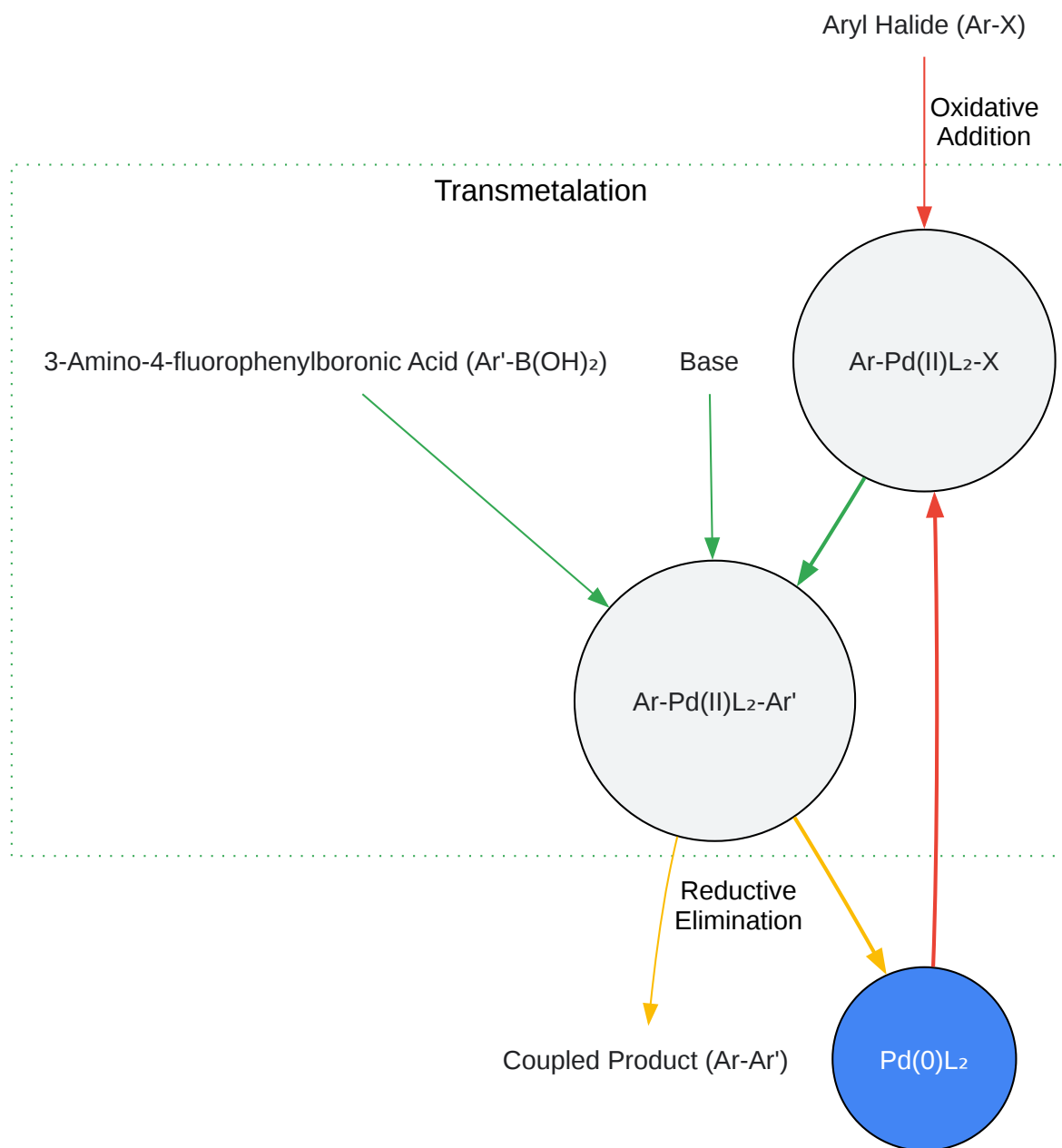
In a typical Suzuki coupling, an organoboron compound (like **3-Amino-4-fluorophenylboronic acid**) reacts with an organohalide (R-X) in the presence of a palladium catalyst and a base.^{[4][11]} The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.^[4]

The catalytic cycle involves three main steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.^[11]

- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base.[\[4\]](#)[\[11\]](#)
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar-Ar') and regenerating the palladium(0) catalyst.[\[11\]](#)

Generalized Suzuki-Miyaura Catalytic Cycle

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Role in Suzuki-Miyaura Coupling

Safety and Handling

3-Amino-4-fluorophenylboronic acid is a chemical reagent that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Hazard Information	Precautionary Measures
GHS Pictogram	GHS07 (Exclamation Mark)[6]
Signal Word	Warning[6]
Hazard Statements	Harmful if swallowed, in contact with skin, or if inhaled.[7][12] Causes skin and serious eye irritation.[12] May cause respiratory irritation.[12]
Handling	Use only in a chemical fume hood.[7] Wear protective gloves, laboratory clothing, and safety goggles.[7][12] Avoid inhaling dust.[1] Wash hands thoroughly after handling.[7]
Storage	Store in a dry, cool, and well-ventilated place.[1] Keep containers tightly closed. Avoid contact with oxidizing agents and acids.[1][7]

Conclusion

3-Amino-4-fluorophenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for medicinal chemists and drug development professionals aiming to construct novel biaryl compounds with potential therapeutic activity. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

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